1-[3-(Aminomethyl)phenyl]azepan-2-one hydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
“1-[3-(Aminomethyl)phenyl]azepan-2-one hydrochloride” is a chemical compound with the formula C13H18N2O・HCl . It is used for research and development .
Molecular Structure Analysis
The molecular weight of “this compound” is 254.76 . The molecule contains a total of 35 bonds, including 17 non-H bonds, 7 multiple bonds, 2 rotatable bonds, 1 double bond, and 6 aromatic bonds .Scientific Research Applications
Therapeutic Applications
1-[3-(Aminomethyl)phenyl]azepan-2-one hydrochloride, as part of the azepane-based compound family, demonstrates a variety of pharmacological properties. Azepane derivatives are known for their structural diversity and play a significant role in the discovery of new therapeutic agents. The research has particularly emphasized the development of azepane-containing analogs that are less toxic, cost-effective, and exhibit high activity. These compounds have been extensively utilized in a broad spectrum of therapeutic applications. Notable uses include treatments for cancer, tuberculosis, Alzheimer's disease, and microbial infections. They also serve as histamine H3 receptor inhibitors, α-glucosidase inhibitors, and anticonvulsant drugs, among other miscellaneous applications. The structure-activity relationship (SAR) and molecular docking studies of these bioactive compounds are crucial for the future discovery of suitable drug candidates. The pharmaceutical significance of azepane-based motifs in drug discovery highlights their potential for designing and developing more potent and less toxic drugs to combat numerous diseases (Zha et al., 2019).
Anticancer Properties
Another compound, 2-Amino-2-[2-(4-octylphenyl)]-1,3-propanediol hydrochloride (FTY720), has been approved by the FDA for treating multiple sclerosis and has shown preclinical antitumor efficacy in several cancer models. Although its mechanism is primarily through immunosuppression by activating sphingosine-1-phosphate receptors (S1PRs), FTY720 exhibits a cytotoxic effect on cancer cells through S1PR-independent mechanisms. This indicates a stark difference from its immunosuppressive property, highlighting the potential of such compounds in cancer therapy (Zhang et al., 2013).
Antimicrobial Potential
Chitosan, an aminopolysaccharide biopolymer, has garnered interest for its antimicrobial potential. Although not primarily used as an antimicrobial agent, its unique chemical structure and properties such as biocompatibility, stability, and processability have led to its use in various applications, including pharmaceutical formulations. Understanding the factors affecting its antimicrobial activity is key to optimizing chitosan formulations and leveraging its full antimicrobial potential (Raafat & Sahl, 2009).
Safety and Hazards
Future Directions
Properties
IUPAC Name |
1-[3-(aminomethyl)phenyl]azepan-2-one;hydrochloride |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H18N2O.ClH/c14-10-11-5-4-6-12(9-11)15-8-3-1-2-7-13(15)16;/h4-6,9H,1-3,7-8,10,14H2;1H |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ITSLWXWFTCCSEF-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(=O)N(CC1)C2=CC=CC(=C2)CN.Cl |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H19ClN2O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
254.75 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.